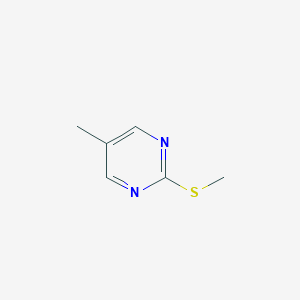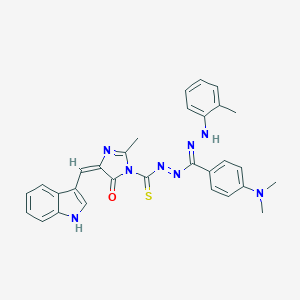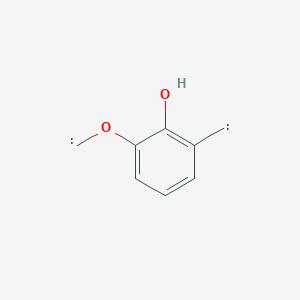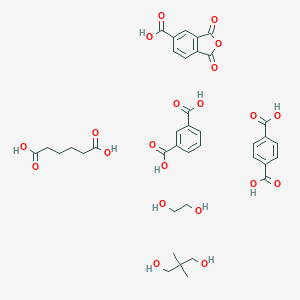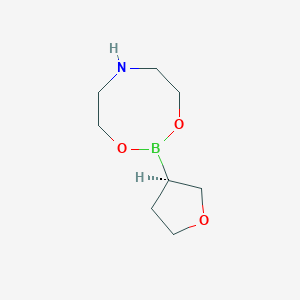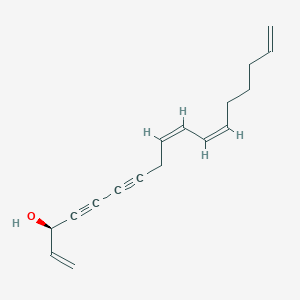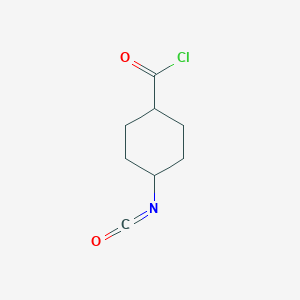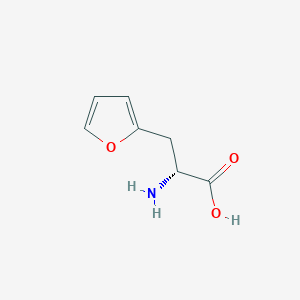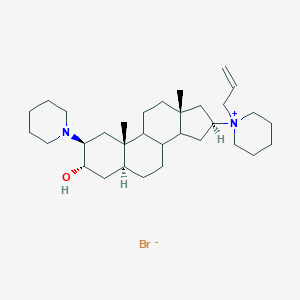
Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide involves the activation of the Nrf2/ARE pathway, which is responsible for regulating the expression of genes involved in oxidative stress and inflammation. Additionally, it has been shown to have an inhibitory effect on the production of pro-inflammatory cytokines, further contributing to its neuroprotective properties.
Effets Biochimiques Et Physiologiques
Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect against oxidative stress. Additionally, it has been shown to have an inhibitory effect on the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide in lab experiments is its neuroprotective properties. It has been shown to protect against neuronal damage caused by oxidative stress and inflammation, making it a valuable tool in the study of neurodegenerative diseases. However, one limitation of using this compound is its potential toxicity at high concentrations, which must be taken into account when designing experiments.
Orientations Futures
There are a number of future directions for the study of Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for this compound, as well as its potential side effects and interactions with other drugs. Finally, there is a need for the development of new and more efficient synthesis methods for this compound, which could help to increase its availability for scientific research.
Méthodes De Synthèse
The synthesis of Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide involves the reaction of 3-hydroxy-2-piperidinone and 16-dehydropregnenolone acetate in the presence of a strong acid catalyst. The resulting product is then treated with hydrogen bromide to obtain the final compound.
Applications De Recherche Scientifique
Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide has been used extensively in scientific research for its potential applications in the field of neuroscience. It has been shown to have neuroprotective properties and can protect against neuronal damage caused by oxidative stress and inflammation. Additionally, it has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
104855-17-6 |
|---|---|
Nom du produit |
Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide |
Formule moléculaire |
C32H55BrN2O |
Poids moléculaire |
563.7 g/mol |
Nom IUPAC |
(2S,3S,5S,10S,13R,16S)-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;bromide |
InChI |
InChI=1S/C32H55N2O.BrH/c1-4-17-34(18-9-6-10-19-34)25-21-28-26-12-11-24-20-30(35)29(33-15-7-5-8-16-33)23-32(24,3)27(26)13-14-31(28,2)22-25;/h4,24-30,35H,1,5-23H2,2-3H3;1H/q+1;/p-1/t24-,25-,26?,27?,28?,29-,30-,31+,32-;/m0./s1 |
Clé InChI |
NRDDMHOUXLIEJZ-JCMXEUMWSA-M |
SMILES isomérique |
C[C@]12CCC3C(C1C[C@@H](C2)[N+]4(CCCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C.[Br-] |
SMILES |
CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-] |
SMILES canonique |
CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-] |
Synonymes |
Org 7678 Org-7678 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



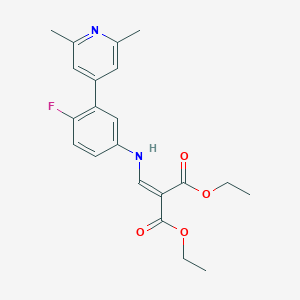

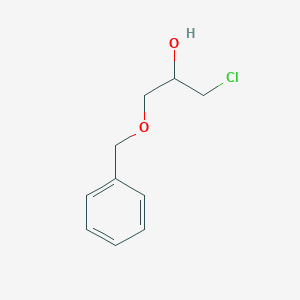
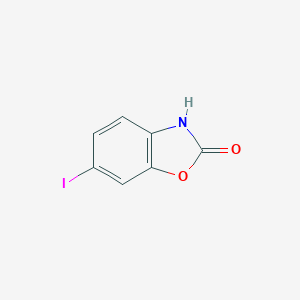
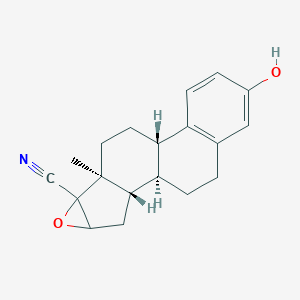
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
